tert-Butyl (3-methylthiophen-2-yl)carbamate tert-Butyl (3-methylthiophen-2-yl)carbamate
Brand Name: Vulcanchem
CAS No.: 194809-05-7
VCID: VC20908829
InChI: InChI=1S/C10H15NO2S/c1-7-5-6-14-8(7)11-9(12)13-10(2,3)4/h5-6H,1-4H3,(H,11,12)
SMILES: CC1=C(SC=C1)NC(=O)OC(C)(C)C
Molecular Formula: C10H15NO2S
Molecular Weight: 213.3 g/mol

tert-Butyl (3-methylthiophen-2-yl)carbamate

CAS No.: 194809-05-7

Cat. No.: VC20908829

Molecular Formula: C10H15NO2S

Molecular Weight: 213.3 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl (3-methylthiophen-2-yl)carbamate - 194809-05-7

Specification

CAS No. 194809-05-7
Molecular Formula C10H15NO2S
Molecular Weight 213.3 g/mol
IUPAC Name tert-butyl N-(3-methylthiophen-2-yl)carbamate
Standard InChI InChI=1S/C10H15NO2S/c1-7-5-6-14-8(7)11-9(12)13-10(2,3)4/h5-6H,1-4H3,(H,11,12)
Standard InChI Key KOYPJRPYUJYATK-UHFFFAOYSA-N
SMILES CC1=C(SC=C1)NC(=O)OC(C)(C)C
Canonical SMILES CC1=C(SC=C1)NC(=O)OC(C)(C)C

Introduction

Chemical Identity and Structural Characteristics

tert-Butyl (3-methylthiophen-2-yl)carbamate represents an important class of thiophene derivatives containing a carbamate protection group. The compound features a five-membered thiophene ring with a methyl group at position 3 and a tert-butylcarbamate group at position 2. This specific arrangement of functional groups contributes to its unique chemical properties and potential applications in organic synthesis.

Chemical Identification

The compound tert-Butyl (3-methylthiophen-2-yl)carbamate is identified in chemical databases with CAS registry number 194809-05-7 . It is important to distinguish this compound from the structurally related but distinct compound tert-butyl N-[2-(3-methylthiophen-2-yl)-2-oxoethyl]carbamate, which has a different CAS number (1889723-44-7) and molecular structure .

Structural Features

The structure of tert-Butyl (3-methylthiophen-2-yl)carbamate contains several key components:

  • A thiophene core (five-membered aromatic heterocycle containing sulfur)

  • A methyl substituent at position 3 of the thiophene ring

  • A tert-butylcarbamate group (-NH-CO-O-C(CH₃)₃) at position 2
    The presence of the thiophene ring provides aromatic character, while the carbamate group introduces specific reactivity patterns and protection capabilities that are valuable in multi-step organic synthesis.

Physical and Chemical Properties

Basic Physical Properties

Based on the available data, tert-Butyl (3-methylthiophen-2-yl)carbamate is commercially available at a standard purity of 97% . While the search results provide limited specific physical data for this compound, we can present the following information:

PropertyValueSource
CAS Number194809-05-7
Standard Purity97%
Physical StateNot specified in sources-
Molecular FormulaNot specified in sources-
Molecular WeightNot specified in sources-
It should be noted that this differs from the related compound tert-butyl N-[2-(3-methylthiophen-2-yl)-2-oxoethyl]carbamate (CAS: 1889723-44-7), which has a reported molecular formula of C₁₂H₁₇NO₃S and molecular weight of 255.34 .

Applications and Uses

Synthetic Applications

tert-Butyl (3-methylthiophen-2-yl)carbamate likely serves several important functions in organic synthesis:

  • As a protected form of the corresponding amine for use in multi-step synthesis

  • As a building block for more complex heterocyclic compounds

  • As an intermediate in the synthesis of biologically active compounds The tert-butylcarbamate (Boc) protecting group is widely used in organic synthesis because it can be selectively removed under acidic conditions without affecting many other functional groups.

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